

Application Notes and Protocols for ON 108600 in Cell Culture Experiments

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Compound of Interest

Compound Name: ON 108600

Cat. No.: B15542653

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ON 108600 is a potent multi-kinase inhibitor targeting Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinase 1 (DYRK1).[1] It has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC) models, including those resistant to conventional chemotherapy.[2][3] **ON 108600** effectively suppresses cancer cell growth, inhibits colony and mammosphere formation, and induces G2/M cell cycle arrest and apoptosis.[4][5] These effects are mediated through the simultaneous inhibition of multiple signaling pathways crucial for cancer cell proliferation and survival, most notably the Wnt/ β -catenin signaling pathway.[1][4]

These application notes provide detailed protocols for the preparation and use of **ON 108600** in various cell culture experiments, enabling researchers to effectively investigate its therapeutic potential.

Data Presentation

Table 1: Summary of Quantitative Data for **ON 108600**

Parameter	Value	Cell Line(s)	Reference(s)
IC ₅₀ (Kinase Inhibition)			
CK2α1	0.050 μM	N/A	[1]
CK2α2	0.005 μM	N/A	[1]
TNIK	0.005 μM	N/A	[1]
DYRK1A	0.016 μM	N/A	[1]
DYRK1B	0.007 μM	N/A	[1]
DYRK2	0.028 μM	N/A	[1]
Effective Concentration (Cell-based assays)			
Inhibition of TNBC cell growth (GI ₅₀)	Varies by cell line	MDA-MB-231, BT-20	[6]
Induction of G2/M arrest	0.5 μM	CTG1883 TNBC organoids	[4]
Induction of apoptosis (PARP cleavage)	Increasing doses (24-48h)	MDA-MB-231, TNBC PDX organoids	[4]
Inhibition of colony formation	Increasing concentrations (72h)	Paclitaxel-resistant MDA-MB-231	[6]
Inhibition of mammosphere formation	Not specified	MDA-MB-231, Hs578T	[5]

Experimental Protocols

Preparation of ON 108600 Stock Solution

Objective: To prepare a concentrated stock solution of **ON 108600** for use in cell culture experiments.

Materials:

- **ON 108600** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Based on the molecular weight of **ON 108600** (537.38 g/mol), calculate the amount of powder required to prepare a 10 mM stock solution in DMSO.
- Aseptically weigh the calculated amount of **ON 108600** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
- Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C may aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of **ON 108600** on the viability and proliferation of cancer cells.

Materials:

- TNBC cell lines (e.g., MDA-MB-231, BT-20, Hs578T)
- Complete cell culture medium (specific to each cell line)
- **ON 108600** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Prepare serial dilutions of **ON 108600** in complete medium from the 10 mM stock solution. A suggested starting range of final concentrations is 0.01 μ M to 10 μ M.
- Remove the medium from the wells and add 100 μ L of the diluted **ON 108600** solutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).
- Incubate the plate for 24, 48, or 72 hours.
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well.
- Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by **ON 108600**.

Materials:

- TNBC cell lines
- Complete cell culture medium
- **ON 108600** stock solution
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Protocol:

- Seed cells in 6-well plates at a density of 2×10^5 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of **ON 108600** (e.g., 0.1 μM , 0.5 μM , 1 μM) for 24 or 48 hours. Include a vehicle control.
- After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or a brief incubation with trypsin-EDTA.
- Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1×10^6 cells/mL.
- Transfer 100 μL of the cell suspension to a new tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) solution.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Objective: To analyze the effect of **ON 108600** on the expression and phosphorylation of target proteins.

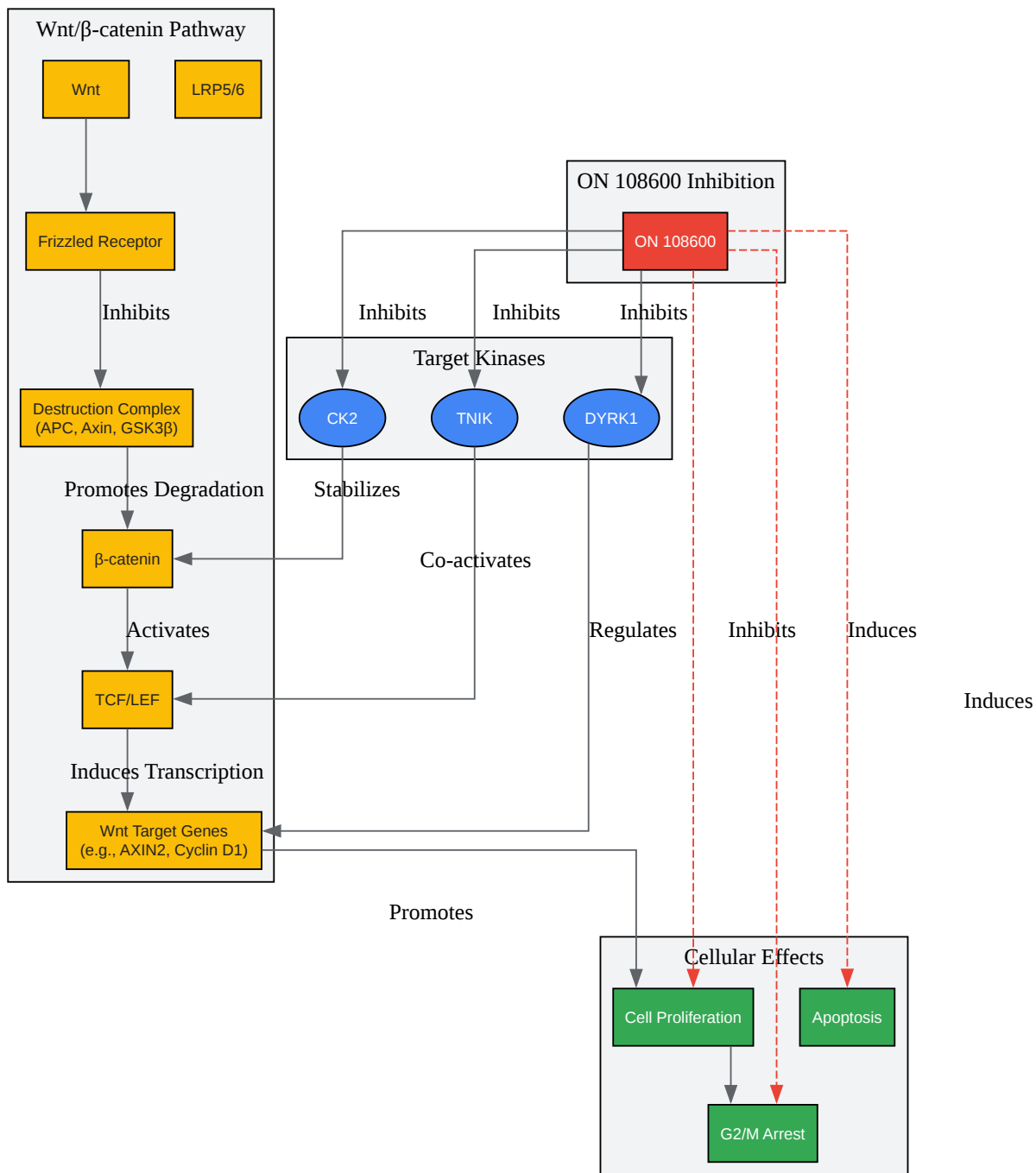
Materials:

- TNBC cell lines
- Complete cell culture medium
- **ON 108600** stock solution
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AKT1 (Ser129), anti-phospho-CYCLIN D1 (Thr286), anti-AXIN2, anti- β -catenin, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

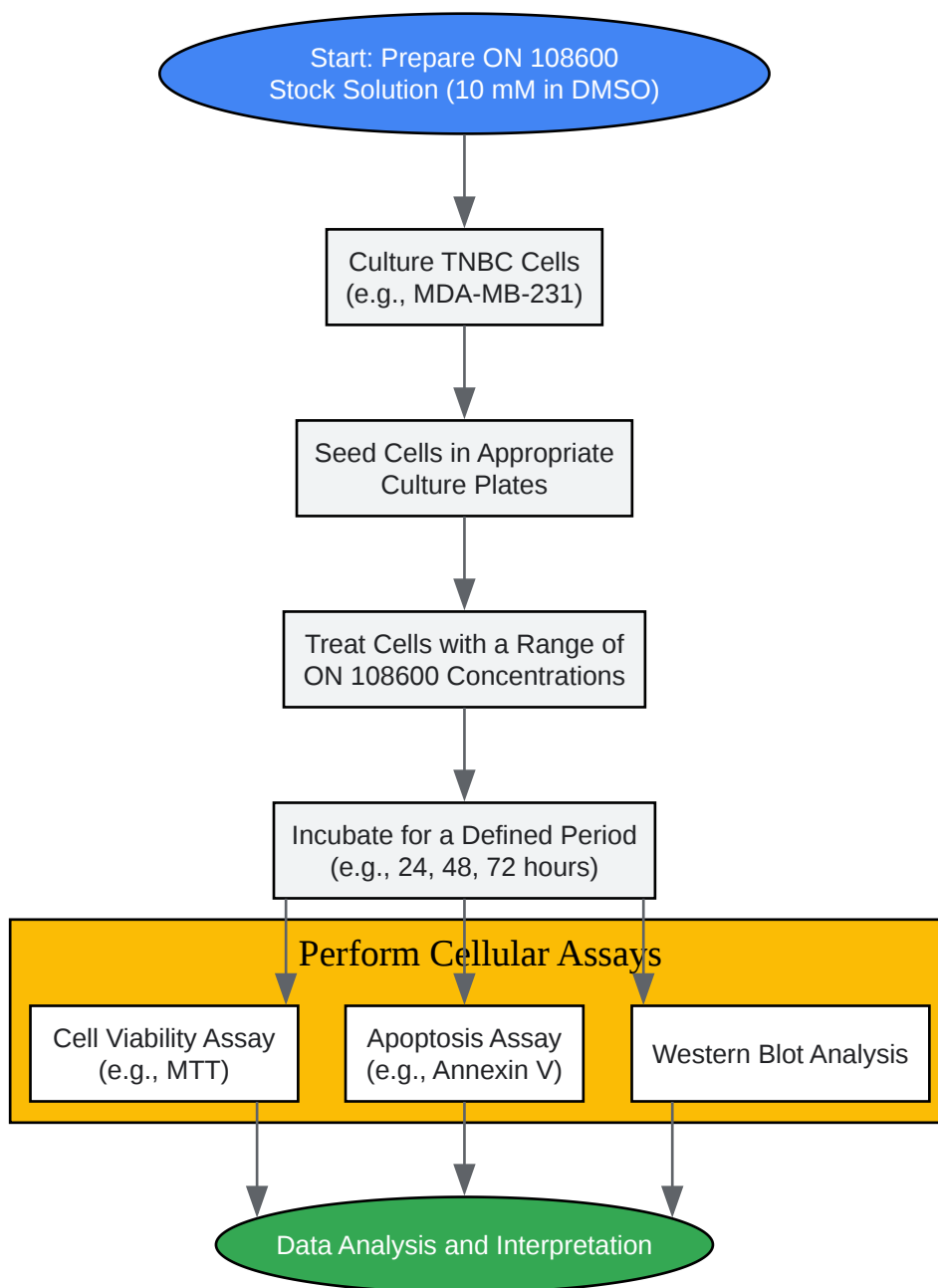
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with the desired concentrations of **ON 108600** (e.g., 0.1 μ M, 0.5 μ M, 1 μ M) for 24 hours.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a protein assay.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- For loading control, probe the membrane with an anti-GAPDH or anti- β -actin antibody.

Mandatory Visualizations



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Caption: Signaling pathway of **ON 108600**.



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Caption: Experimental workflow for **ON 108600**.

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References

- [1. scbt.com \[scbt.com\]](#)
- [2. Factors that determine stability of highly concentrated chemically defined production media - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. tools.thermofisher.com \[tools.thermofisher.com\]](#)
- [4. Cell culture media impact on drug product solution stability - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Cyclin D1 Is Required for Transformation by Activated Neu and Is Induced through an E2F-Dependent Signaling Pathway - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
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